molecular formula C13H13BrClN3O B570604 6-Bromo-2-chloro-8-cyclopentyl-5-methyl-8H-pyrido(2,3-d)pyrimidin-7-one CAS No. 1016636-76-2

6-Bromo-2-chloro-8-cyclopentyl-5-methyl-8H-pyrido(2,3-d)pyrimidin-7-one

货号: B570604
CAS 编号: 1016636-76-2
分子量: 342.62 g/mol
InChI 键: HJQCAEDIUJXGCQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nomenclature and Classification within Heterocyclic Chemistry

The systematic IUPAC name 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one reflects its fused bicyclic structure (Figure 1). The pyrido[2,3-d]pyrimidine core consists of a pyridine ring fused at positions 2 and 3 to a pyrimidine ring. Key substituents include:

  • Bromo at C6
  • Chloro at C2
  • Cyclopentyl at N8
  • Methyl at C5

This compound belongs to the pyrido[2,3-d]pyrimidin-7(8H)-one subclass, classified under bicyclic nitrogen-containing heterocycles. Its structure aligns with Evans’ "privileged scaffold" concept due to its ability to interact with diverse biological targets.

Table 1: Structural Features and Their Implications

Position Substituent Role in Bioactivity
C2 Chloro Enhances electrophilic reactivity for covalent binding
C6 Bromo Increases steric bulk and hydrophobic interactions
N8 Cyclopentyl Modulates solubility and kinase selectivity
C5 Methyl Stabilizes planar conformation for target engagement

Historical Development of Pyrido[2,3-d]pyrimidine Research

The pyrido[2,3-d]pyrimidine scaffold emerged in the 1990s as researchers sought quinazoline analogs with improved kinase selectivity. Early syntheses relied on Hantzsch-type cyclizations using 6-aminouracils, but modern routes employ multicomponent reactions for better efficiency.

The specific compound gained prominence through its role in developing palbociclib (Ibrance®), a CDK4/6 inhibitor approved in 2015 for HR+/HER2- breast cancer. As a key synthetic intermediate, it enables precise control over stereoelectronic properties critical for cyclin-dependent kinase inhibition.

General Significance in Heterocyclic Medicinal Chemistry

Pyrido[2,3-d]pyrimidines exhibit broad bioactivity due to their resemblance to purine bases, allowing them to mimic ATP in kinase binding pockets. The title compound’s substitutions enhance this mimicry:

  • The bromo-chloro pattern at C6/C2 creates a steric and electronic profile favorable for CDK4/6 inhibition.
  • The cyclopentyl group at N8 improves metabolic stability compared to smaller alkyl chains.

Over 20,000 pyrido[2,3-d]pyrimidine derivatives have been reported, with 45% appearing in patents since 2010, underscoring their commercial and therapeutic potential.

Position in Pyrido[2,3-d]pyrimidine Structure-Activity Studies

Structure-activity relationship (SAR) studies highlight the compound’s optimized substituent arrangement:

Key SAR Findings:

  • C2 Chlorine : Replacing chloro with fluoro or hydrogen reduces CDK6 binding affinity by 12- to 15-fold.
  • C6 Bromine : Bromo’s polarizability enhances π-stacking with kinase hinge regions (e.g., Phe82 in CDK6).
  • N8 Cyclopentyl : Larger groups (e.g., cyclohexyl) decrease solubility, while smaller chains reduce target selectivity.
  • C5 Methyl : Maintains planarity critical for penetrating the hydrophobic kinase pocket.

Table 2: Comparative Activity of Analogues

Substituent Pattern CDK4 IC₅₀ (nM) CDK6 IC₅₀ (nM)
6-Br, 2-Cl, N8-cyclopentyl 3.2 5.1
6-Cl, 2-Cl, N8-cyclopentyl 27.8 34.6
6-Br, 2-F, N8-cyclohexyl 48.3 62.7

Data adapted from kinase inhibition assays.

The compound’s balanced potency (CDK4 IC₅₀ = 3.2 nM) and selectivity make it a benchmark in kinase inhibitor design. Recent studies have extended its utility to FLT3 and DDR1 inhibitors, demonstrating scaffold versatility.

属性

IUPAC Name

6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrClN3O/c1-7-9-6-16-13(15)17-11(9)18(12(19)10(7)14)8-4-2-3-5-8/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQCAEDIUJXGCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)Cl)C3CCCC3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10658036
Record name 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10658036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016636-76-2
Record name 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1016636-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-chloro-8-cyclopentyl-5-methyl-8H-pyrido(2,3-d)pyrimidin-7-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1016636762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10658036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.226.901
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-BROMO-2-CHLORO-8-CYCLOPENTYL-5-METHYL-8H-PYRIDO(2,3-D)PYRIMIDIN-7-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SDD8U5F6G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one involves multiple steps. One common method includes the following steps :

    Starting Materials: The synthesis begins with the preparation of 2-chloro-5-methylpyridine.

    Bromination: The 2-chloro-5-methylpyridine is brominated using bromine in the presence of a suitable solvent like acetic acid.

    Cyclopentylation: The brominated product is then reacted with cyclopentylamine to introduce the cyclopentyl group.

    Cyclization: The intermediate undergoes cyclization to form the pyrido[2,3-d]pyrimidin-7(8H)-one core structure.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the above synthetic route to ensure high yield and purity. This includes controlling reaction temperatures, using high-purity reagents, and employing efficient purification techniques such as recrystallization and chromatography .

化学反应分析

Types of Reactions

6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, enhancing the compound’s versatility in medicinal chemistry .

科学研究应用

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

A comparative analysis of substituent patterns and bioactivity is summarized below:

Table 1: Key Structural Analogues and Their Features
Compound Name Substituents Molecular Weight Biological Activity/Application Similarity Score Reference
Target Compound 6-Br, 2-Cl, 8-cyclopentyl, 5-Me 342.62 CDK4/6 inhibitor precursor -
2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one 2-Cl, 8-cyclopentyl, 5-Me (no Br at C6) 283.74 Intermediate for kinase inhibitors 0.82
6-Bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one 6-Br, 8-cyclopentyl, 2-MeSO, 5-Me 370.26 Potential kinase inhibitor 0.73
Palbociclib Intermediate (QC-4423) 2-[(5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino], 6-Br, 8-cyclopentyl, 5-Me 498.43 Approved CDK4/6 inhibitor (breast cancer) -
6-(2-Bromophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one 6-(2-Br-phenyl), 2-MeS, 8-Me 360.99 Kinase inhibition (in vitro) -

Key Observations :

Bromine at C6 : The target compound’s bromine substitution enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization . Its absence in CAS 1013916-37-4 reduces molecular weight but may limit binding affinity for kinase targets .

Cyclopentyl at C8 : This group is conserved in palbociclib intermediates (e.g., QC-4423) and contributes to hydrophobic interactions in kinase binding pockets .

Chloro at C2 vs. Amino Groups: The 2-chloro substituent in the target compound is a common leaving group for nucleophilic substitution, enabling downstream functionalization (e.g., with amines in QC-4423) .

Key Findings :

  • The target compound’s microwave-assisted synthesis achieves superior yields (94.8%) compared to conventional methods (68%) .
  • Halogen substituents (Br, Cl) enable regioselective cross-coupling, a strategy employed in palbociclib intermediate synthesis .

生物活性

6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one, with the CAS number 1016636-76-2, is a chemical compound that serves as an important intermediate in the synthesis of Palbociclib, a selective inhibitor of cyclin-dependent kinases (CDKs) 4 and 6. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology.

  • Molecular Formula : C13H13BrClN3O
  • Molecular Weight : 342.62 g/mol
  • Structure : The compound features a pyrido[2,3-d]pyrimidine scaffold, which is known for its biological activity across various therapeutic areas.

6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one acts primarily as a CDK4/6 inhibitor. CDKs are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest in cancer cells. This mechanism is particularly relevant in hormone receptor-positive breast cancer treatment, where CDK4/6 inhibitors have shown efficacy.

Therapeutic Applications

  • Cancer Treatment :
    • The primary application of this compound is in the development of drugs targeting breast cancer. Palbociclib, derived from this compound, has been approved for use in combination with aromatase inhibitors for treating HR-positive, HER2-negative breast cancer.
    • Studies indicate that compounds within the pyrido[2,3-d]pyrimidine class exhibit significant antitumor activity by inhibiting various kinases involved in tumor progression and metastasis .
  • Other Potential Activities :
    • Beyond oncology, there is emerging evidence suggesting that derivatives of pyrido[2,3-d]pyrimidin-7(8H)-ones may possess properties such as antihypertensive and antidiabetic activities . This broadens the scope of research into this compound's biological effects.

Case Studies

Several studies have documented the efficacy of CDK inhibitors derived from pyrido[2,3-d]pyrimidin-7(8H)-one derivatives:

  • Clinical Trials :
    • Clinical trials involving Palbociclib have demonstrated improved progression-free survival rates in patients with HR-positive breast cancer when combined with letrozole or other hormonal therapies .
  • In Vitro Studies :
    • In vitro studies show that 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one effectively inhibits cell proliferation in various cancer cell lines at nanomolar concentrations .

Data Table: Biological Activities

Activity Type Target Effect Reference
AntitumorCDK4/6Inhibition of cell proliferation
AntihypertensiveAngiotensin II receptorsPotential modulation
AntidiabeticVarious metabolic pathwaysPossible regulatory effects

常见问题

Q. What are the standard synthetic routes for preparing 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one?

The compound is typically synthesized via cyclocondensation reactions. For example, a methyl/ethyl acetate derivative reacts with 4-amino-2-(methylthio)-pyrimidine-5-carbaldehyde in anhydrous DMF under reflux (120°C, 16 hours) with K₂CO₃ as a base. Precipitation occurs upon water addition, followed by extraction, drying, and recrystallization from acetone . Alternative routes involve Miyaura borylation and Suzuki coupling for introducing aryl/heteroaryl substituents, as seen in related pyrido[2,3-d]pyrimidin-7(8H)-one derivatives . Key intermediates include 5-bromo-2-chloro-4-(cyclopentylamino)pyrimidine (CAS 733039-20-8) .

Q. How is the purity and structural identity of this compound validated in academic research?

Purity is assessed via HPLC (≥96% by some protocols) , while structural confirmation relies on NMR and mass spectrometry. For instance, ¹H-NMR (400 MHz, CDCl₃) of analogous compounds shows characteristic peaks for cyclopentyl (δ 1.5–2.0 ppm) and pyrimidine protons (δ 8.0–8.6 ppm) . High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight (e.g., C₁₉H₂₀BrClN₄O: theoretical 442.02 g/mol) .

Q. What solvents and formulations are suitable for in vitro assays involving this compound?

DMSO is a common solvent due to the compound’s low aqueous solubility. For kinase inhibition assays, stock solutions (10 mM in DMSO) are diluted in assay buffers (e.g., 50 mM HEPES, pH 7.5) with ≤0.1% DMSO to avoid cytotoxicity . Stability studies recommend storage at −20°C under inert gas to prevent degradation .

Advanced Research Questions

Q. How can selectivity for CDK4/6 inhibition be optimized using structural modifications of this compound?

The bromo and chloro substituents at positions 6 and 2 are critical for CDK4/6 affinity. Modifications to the cyclopentyl group (position 8) or methyl group (position 5) alter kinase selectivity. For example, replacing cyclopentyl with bulkier substituents (e.g., tert-butyl) reduces off-target effects on CDK2. Biochemical assays (IC₅₀ determinations) using recombinant kinases and ATP competition assays are essential for selectivity profiling . Computational docking (e.g., Glide SP) into CDK6 crystal structures (PDB: 5L2S) can guide rational design .

Q. What are the key challenges in achieving regioselective functionalization of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold?

Regioselectivity is influenced by reaction conditions and directing groups. For example, bromination at position 6 requires careful control of Lewis acids (e.g., AlCl₃) to avoid competing reactions at position 4 . SNAr reactions at position 2 (chloro substituent) are favored under basic conditions (e.g., K₂CO₃ in DMF), while Suzuki-Miyaura coupling at position 6 demands Pd(PPh₃)₄ catalysis . Competing side products (e.g., di-substituted derivatives) are mitigated by stepwise functionalization .

Q. How do impurity profiles impact pharmacological studies, and what analytical methods are used for characterization?

Common impurities include des-bromo derivatives (e.g., 2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one) and hydrolyzed products. LC-MS with charged aerosol detection (CAD) or UV/Vis at 254 nm identifies impurities at ≥0.1% levels . For example, Palbociclib Impurity 2 (a vinyl-substituted analog) is quantified using a C18 column with acetonitrile/0.1% TFA gradients .

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical evaluation?

Key parameters include oral bioavailability (F%), half-life (t₁/₂), and brain penetration. Rodent studies show that cyclopentyl and methyl groups enhance metabolic stability (t₁/₂ ~4–6 hours in mice), while bromine improves blood-brain barrier permeability (brain/plasma ratio ≥0.5) . Plasma protein binding (≥95% in human serum) is assessed via equilibrium dialysis .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。